molecular formula C16H14BrNO3 B2869548 7-bromo-4-(4-methoxyphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1358286-88-0

7-bromo-4-(4-methoxyphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No.: B2869548
CAS No.: 1358286-88-0
M. Wt: 348.196
InChI Key: QCHYGQPRZBSQCM-UHFFFAOYSA-N
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Description

7-bromo-4-(4-methoxyphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a useful research compound. Its molecular formula is C16H14BrNO3 and its molecular weight is 348.196. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Applications

This compound is involved in the practical synthesis of complex molecules, such as CCR5 antagonists, which are important for therapeutic applications. Ikemoto et al. (2005) developed a practical method for synthesizing an orally active CCR5 antagonist using a precursor similar to the target compound through a series of reactions including esterification and the Suzuki−Miyaura reaction, establishing a new, inexpensive method without the need for chromatographic purification (Ikemoto et al., 2005).

Pharmacological Research

Research on derivatives of benzoxazepin compounds has shown potential pharmacological applications, including activity as protein-tyrosine kinase (PTK) inhibitors, which are critical in the development of cancer therapies. Li et al. (2017) synthesized novel 3,4-dihydro-1-benzoxepin-5(2H)-one derivatives and evaluated their inhibitory activities against PTKs, finding that some derivatives exhibit significant activity (Li et al., 2017).

Antioxidant and Antimicrobial Properties

Natural compounds related to the target chemical structure have been isolated from marine algae and evaluated for their antioxidant and antimicrobial properties. Li et al. (2011) isolated bromophenols from the marine red alga Rhodomela confervoides, demonstrating potent antioxidant activities comparable to positive controls like butylated hydroxytoluene (BHT) and ascorbic acid (Li et al., 2011). Additionally, Xu et al. (2003) discovered bromophenols with significant antibacterial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Xu et al., 2003).

Dopaminergic Activity

Research into benzazepine derivatives has also explored their potential in modulating dopaminergic activity, which is significant for treating disorders like Parkinson's disease. Neumeyer et al. (1991) synthesized a series of compounds, including a 6-bromo derivative, to evaluate their affinity for the D1 dopamine receptor, identifying candidates for in vivo studies (Neumeyer et al., 1991).

Properties

IUPAC Name

7-bromo-4-(4-methoxyphenyl)-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO3/c1-20-14-5-3-13(4-6-14)18-9-11-8-12(17)2-7-15(11)21-10-16(18)19/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHYGQPRZBSQCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC3=C(C=CC(=C3)Br)OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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